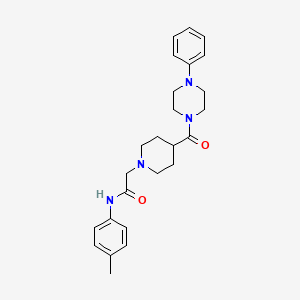

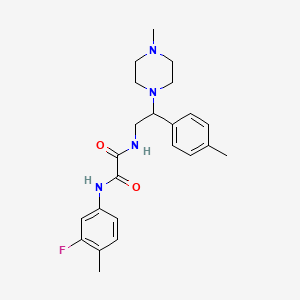

2-(4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential applications in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders. The compound is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a key role in the activation of B cells and other immune cells.

科学的研究の応用

- Researchers have investigated the molecular conformation and vibrational transitions of this compound using density functional theory (DFT) calculations with the B3LYP method . The vibrational wavenumbers were calculated, and assignments were made based on Gauss view molecular visualization. This analysis provides insights into the compound’s stability, geometry, and vibrational behavior.

- The compound’s electronic structure has been modified for use in optoelectronic devices. For instance, the starburst π-conjugated molecule 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA) is based on triphenylamine (TPA) building blocks, including the N-(4-methylphenyl) moiety. Its good electron-donor characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic systems .

- The 4-methylphenyl radical, a fragment of our compound, has been studied in reaction dynamics. Researchers probed its reaction with isoprene under single collision conditions. Electronic structure calculations supported their findings, revealing initial van-der-Waals complex formation. Understanding such reactions can inform the design of new chemical processes or materials .

Molecular Structure and Vibrational Spectroscopy

Electronic Structure Modifications

Reaction Dynamics and Radical Chemistry

特性

IUPAC Name |

N-(4-methylphenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2/c1-20-7-9-22(10-8-20)26-24(30)19-27-13-11-21(12-14-27)25(31)29-17-15-28(16-18-29)23-5-3-2-4-6-23/h2-10,21H,11-19H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYSHEIYBRBHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2780323.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide](/img/structure/B2780331.png)

![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide](/img/structure/B2780336.png)

![5-bromo-2-chloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2780339.png)